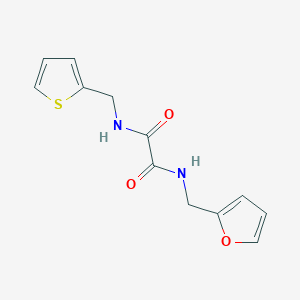
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (FTO) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTO is a small molecule inhibitor of fat mass and obesity-associated protein (FTO), which is a member of the AlkB family of dioxygenases. FTO is involved in the regulation of RNA demethylation, and its dysregulation has been linked to various diseases, including obesity, diabetes, and cancer.
Mechanism of Action
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is involved in the regulation of RNA demethylation, which is a crucial process in gene expression and cellular function. This compound-mediated RNA demethylation involves the removal of the N6-methyladenosine (m6A) modification from RNA molecules. The dysregulation of this compound-mediated RNA demethylation has been linked to various diseases, including obesity, diabetes, and cancer. This compound inhibitors bind to the active site of this compound and prevent the demethylation of RNA molecules, leading to the inhibition of this compound-mediated cellular processes.
Biochemical and Physiological Effects
This compound inhibitors have been shown to have various biochemical and physiological effects. In animal models of obesity and diabetes, this compound inhibitors have been shown to reduce body weight, improve glucose homeostasis, and decrease insulin resistance. In cancer cells, this compound inhibitors have been shown to inhibit the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy, and induce apoptosis. This compound inhibitors have also been shown to have anti-inflammatory effects and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide inhibitors have several advantages for lab experiments, including their high potency, selectivity, and stability. This compound inhibitors have been optimized to produce high yields and purity, making them suitable for various research applications. However, this compound inhibitors also have some limitations, including their potential off-target effects and the need for further optimization to improve their pharmacokinetic properties.
Future Directions
There are numerous future directions for N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide research, including the development of new this compound inhibitors with improved pharmacokinetic properties, the identification of new this compound substrates, and the elucidation of the role of this compound in various diseases. This compound inhibitors have the potential to be used as therapeutic agents for obesity, diabetes, and cancer, and further research is needed to explore their clinical applications. Additionally, the development of new tools and techniques for studying this compound-mediated RNA demethylation will provide new insights into the role of this compound in gene expression and cellular function.
Synthesis Methods
The synthesis of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves a multi-step process that starts with the preparation of furan-2-ylmethylamine and thiophen-2-ylmethylamine. These two amines are then reacted with oxalyl chloride to form the corresponding acid chlorides, which are subsequently reacted with ammonia to form the corresponding amides. The final step involves the reaction of the two amides to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its potential applications in various fields, including obesity, diabetes, and cancer research. This compound inhibitors have been shown to reduce body weight and improve glucose homeostasis in animal models of obesity and diabetes. In cancer research, this compound inhibitors have been shown to inhibit the growth and proliferation of cancer cells by targeting this compound-mediated RNA demethylation. This compound inhibitors have also been shown to enhance the efficacy of chemotherapy in cancer cells.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJGGNBTANNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2624805.png)




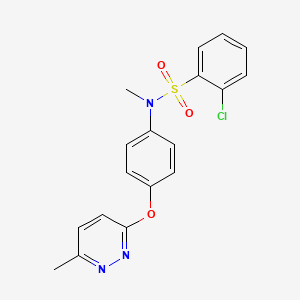
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)
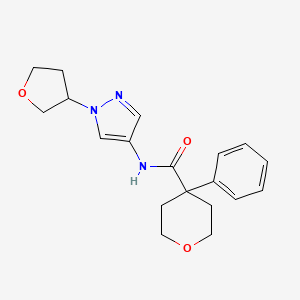
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)
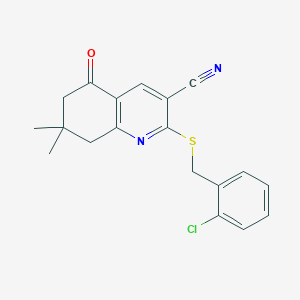

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)
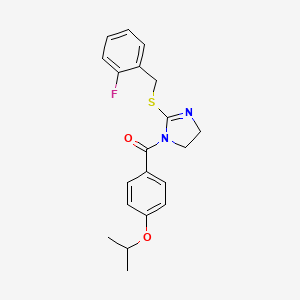
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2624827.png)